molecular formula C12H11BrN2O2 B1424866 methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 1245570-21-1

methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B1424866
CAS No.: 1245570-21-1
M. Wt: 295.13 g/mol
InChI Key: LCHZCHFCDYMKNN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (C₁₂H₁₁BrN₂O₂, MW 295.14) is a brominated pyrazole derivative featuring a methyl ester at position 5, a phenyl group at position 3, and a methyl group at position 1. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and aromatic substituents, which facilitate cross-coupling reactions and structural diversification .

Properties

IUPAC Name

methyl 4-bromo-2-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-15-11(12(16)17-2)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZCHFCDYMKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the 4-position, a phenyl group at the 3-position, and a carboxylate ester functional group at the 5-position. Its molecular formula is C10H10BrN2O2C_{10}H_{10}BrN_2O_2 with a molar mass of approximately 281.11 g/mol. This structure contributes to its unique chemical properties and biological activities .

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity . In vitro assays have reported significant antiproliferative effects at concentrations as low as 2.5 μM .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its structural features enhance its interaction with microbial targets, potentially leading to effective treatments for infections .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to inhibit oxidative phosphorylation processes, which are crucial for cellular energy metabolism .

Receptor Modulation : The bromine atom and ester functional group enhance the compound's binding affinity to various receptors, influencing signaling pathways related to cancer progression and inflammation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Bromination : The introduction of the bromine atom is accomplished using brominating agents under controlled conditions.
  • Esterification : The final step involves esterifying the carboxylic acid with methanol, often in the presence of an acid catalyst .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

StudyFindings
Study on Anticancer Activity Demonstrated significant apoptosis induction in MDA-MB-231 cells at concentrations as low as 2.5 μM .
Antimicrobial Evaluation Showed effectiveness against multiple bacterial strains, indicating potential as an antibiotic .
Anti-inflammatory Research Highlighted modulation of inflammatory pathways, suggesting therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate has shown promise in drug discovery due to its biological activities. Compounds with similar structures are often explored for their potential as:

  • Antitumor Agents : Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
CompoundActivityReference
Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazoleAntitumor
Related PyrazolesCytotoxicity against cancer cells

Agricultural Chemistry

In agricultural applications, this compound can be utilized as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds. Its structural characteristics enhance its effectiveness compared to other compounds in similar classes.

Case Study 1: Antitumor Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antitumor activity against human breast cancer cells (MCF7). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that this compound binds effectively to certain kinases involved in cancer progression. This binding affinity suggests its potential as a lead compound for developing targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Methyl 4-Bromo-3-Methyl-1H-Pyrazole-5-Carboxylate
  • Formula : C₆H₇BrN₂O₂ (MW 219.04)
  • Key Differences : Lacks the phenyl group at position 3, replaced by a methyl group.
  • Implications : Reduced steric bulk and molecular weight compared to the target compound. The absence of aromaticity at position 3 limits π-π stacking interactions, which are critical in drug-receptor binding .
Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate
  • Formula : C₇H₉BrN₂O₂ (MW 233.06)
  • Key Differences : Ethyl ester instead of methyl ester.
Methyl 3-(4-(4-Bromophenoxy)Phenyl)-1H-Pyrazole-5-Carboxylate
  • Formula : C₁₇H₁₃BrN₂O₃ (MW 373.20)
  • Key Differences: A 4-bromophenoxy-phenyl group at position 3 introduces an ether linkage and additional bromine.
  • Implications : Enhanced steric hindrance and electronic effects due to the extended conjugated system. This compound may exhibit unique reactivity in Ullmann or Suzuki-Miyaura couplings .

Electronic and Steric Effects

  • Bromine Position : The 4-bromo substituent in the target compound facilitates electrophilic substitution reactions. In contrast, analogs like tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (C₉H₁₃BrN₂O₂) position bromine on a side chain, altering regioselectivity in reactions .
  • Electron-Withdrawing Groups : The phenyl group at position 3 provides electron-withdrawing effects, stabilizing negative charge development during nucleophilic substitution. Compounds with electron-donating groups (e.g., methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate ) show reduced reactivity in such processes .

Physicochemical Properties

Compound Name Molecular Weight logP<sup>*</sup> Melting Point (°C) Solubility (mg/mL)
Target Compound 295.14 2.8 120–122 0.5 (DMSO)
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 233.06 3.1 95–97 1.2 (DMSO)
Methyl 3-(4-(4-Br-phenoxy)Ph)-1H-pyrazole-5-carboxylate 373.20 4.2 150–152 0.2 (DMSO)

<sup>*</sup>Predicted using fragment-based methods .

Research Findings and Challenges

  • Crystallography : The target compound’s structure has been resolved using SHELX software, revealing planar pyrazole rings and intermolecular hydrogen bonds involving the ester group . Analogs with flexible side chains (e.g., 4-bromo-1-(2-hydroxyethyl)pyrazole ) exhibit less ordered crystal packing .
  • Synthesis Limitations : The discontinued status of the target compound highlights synthetic challenges, such as low yields in bromination steps or purification difficulties .

Q & A

Q. What are the standard synthetic routes for methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by regioselective bromination. A common intermediate is 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Structural confirmation is achieved via NMR and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., bromine's deshielding effects on adjacent protons) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in related pyrazole carboxylates .
  • IR spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups .

Q. How can researchers confirm the regioselectivity of bromination in this compound?

Regioselectivity is confirmed via NOESY NMR to assess spatial proximity of substituents and X-ray diffraction to visualize the bromine position. Computational modeling (DFT) can also predict preferential bromination sites based on electron density .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

DoE methodologies, such as factorial design, can systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and improve reproducibility, as shown in analogous diazomethane syntheses . Statistical modeling (e.g., response surface methodology) further refines optimal conditions .

Q. What strategies address contradictions in reported reaction yields for this compound?

Discrepancies often arise from differences in bromination conditions (e.g., NBS vs. Br2) or purification methods. Researchers should:

  • Compare HPLC purity profiles to identify by-products .
  • Replicate literature protocols with strict control of moisture and oxygen levels, which affect bromine reactivity .

Q. How does the bromine substituent influence further functionalization?

The 4-bromo group serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Computational studies (DFT) predict enhanced electrophilicity at this position, enabling selective C-C or C-N bond formation . Experimental validation includes palladium-catalyzed coupling with aryl boronic acids .

Q. What computational methods elucidate the electronic effects of substituents in this compound?

Density Functional Theory (DFT) calculations assess charge distribution, frontier molecular orbitals (HOMO/LUMO), and substituent effects on reactivity. For example, methyl and phenyl groups stabilize the pyrazole core via steric and electronic effects, while bromine increases electrophilicity at C4 .

Q. What intermediates are critical in the synthesis of this compound?

Key intermediates include:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride : Used in acyl thiourea derivatization .
  • Ethyl acetoacetate derivatives : Formed via condensation with DMF-DMA, as seen in related pyrazole syntheses .

Methodological Guidance

Q. How can researchers mitigate instability during storage?

Store the compound under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the ester group. Regular HPLC-MS analysis monitors degradation, with silica gel chromatography used for repurification if needed .

Q. What mechanistic insights explain the cyclocondensation step in synthesis?

The reaction proceeds via enolate formation from ethyl acetoacetate, followed by nucleophilic attack by phenylhydrazine. Acid catalysis promotes cyclization, with the methyl group at N1 directing regioselectivity. Isotopic labeling (e.g., 15N) can track nitrogen incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

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